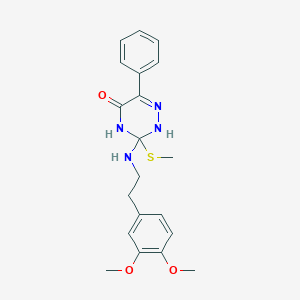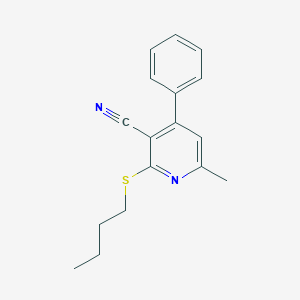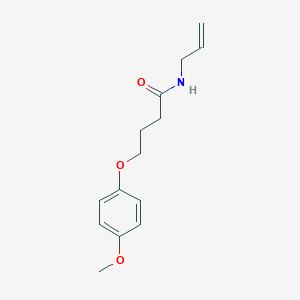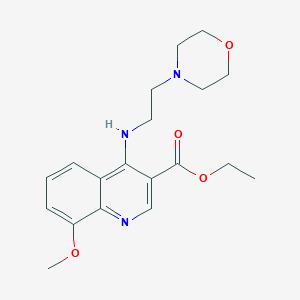![molecular formula C16H25NO B241706 1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine](/img/structure/B241706.png)
1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine, also known as TPU-0033, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. TPU-0033 is a small molecule that targets the sigma-1 receptor, a protein that is involved in various cellular processes such as ion channel regulation, cell differentiation, and apoptosis.
Wirkmechanismus
1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine targets the sigma-1 receptor, a protein that is involved in various cellular processes such as ion channel regulation, cell differentiation, and apoptosis. 1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine binds to the sigma-1 receptor and modulates its activity, leading to downstream effects such as the regulation of calcium signaling and the inhibition of pro-inflammatory cytokine production. 1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine has also been found to activate the unfolded protein response, a cellular stress response pathway that is involved in protein folding and degradation.
Biochemical and Physiological Effects
1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine has been found to have various biochemical and physiological effects. In animal models, 1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine has been shown to improve cognitive function, reduce amyloid-beta levels, protect dopaminergic neurons, improve motor function, induce apoptosis in cancer cells, and inhibit tumor growth. 1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine has also been found to regulate calcium signaling and inhibit pro-inflammatory cytokine production.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine is its specificity for the sigma-1 receptor, which allows for targeted modulation of cellular processes. However, one limitation of 1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine is its low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine. One direction is to further investigate its therapeutic potential in various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. Another direction is to optimize its synthesis method to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate its mechanism of action and downstream effects on cellular processes.
Synthesemethoden
The synthesis of 1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine involves a multi-step process that starts with the reaction of cyclohexanone with nitromethane to form 1-(2-nitrocyclohexyl)ethanone. This is followed by a Henry reaction with formaldehyde and ammonium acetate to yield 1-(2-nitrocyclohexyl)ethanol. The nitro group is then reduced to an amine using hydrogen gas and palladium on carbon catalyst. The resulting amine is then reacted with pyrrolidine-2-carboxylic acid to form 1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine.
Wissenschaftliche Forschungsanwendungen
1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine has been shown to have potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. In Alzheimer's disease, 1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine has been found to improve cognitive function and reduce amyloid-beta levels in animal models. In Parkinson's disease, 1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine has been shown to protect dopaminergic neurons and improve motor function. In cancer, 1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine has been found to induce apoptosis in cancer cells and inhibit tumor growth.
Eigenschaften
Produktname |
1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine |
|---|---|
Molekularformel |
C16H25NO |
Molekulargewicht |
247.38 g/mol |
IUPAC-Name |
pyrrolidin-1-yl(1-tricyclo[4.3.1.13,8]undecanyl)methanone |
InChI |
InChI=1S/C16H25NO/c18-15(17-5-1-2-6-17)16-9-12-3-4-13(10-16)8-14(7-12)11-16/h12-14H,1-11H2 |
InChI-Schlüssel |
WTEZNGNNKSPVCQ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C23CC4CCC(C2)CC(C4)C3 |
Kanonische SMILES |
C1CCN(C1)C(=O)C23CC4CCC(C2)CC(C4)C3 |
Löslichkeit |
28.4 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[2-(1,1-dioxidotetrahydro-3-thienyl)acetyl]cyclohexanecarbohydrazide](/img/structure/B241627.png)
![2-[(7-butyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate](/img/structure/B241629.png)
![6-methyl-5-[4-(pentyloxy)anilino]-1,2,4-triazin-3(2H)-one](/img/structure/B241630.png)


![3-(dimethylamino)-N-{6-[(isobutylamino)sulfonyl]-1,3-benzothiazol-2-yl}benzamide](/img/structure/B241637.png)
![3-methyl-5-[(2-methylbenzyl)thio]-1H-1,2,4-triazole](/img/structure/B241640.png)
![N-cyclohexyl-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B241643.png)



![3-butyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B241652.png)
